N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenethyl moiety and a methylthio group attached to a phenyl ring, connected through an oxalamide linkage. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylamino Phenethyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate phenethylamine under reductive amination conditions.
Formation of the Methylthio Phenyl Intermediate: This step involves the reaction of 3-(methylthio)benzaldehyde with an appropriate amine under similar conditions.
Coupling Reaction: The final step involves coupling the two intermediates using oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)urea: Similar structure but with a urea linkage instead of oxalamide.
Uniqueness
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to its analogs. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-22(2)16-9-7-14(8-10-16)11-12-20-18(23)19(24)21-15-5-4-6-17(13-15)25-3/h4-10,13H,11-12H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEAIOCOKICOMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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